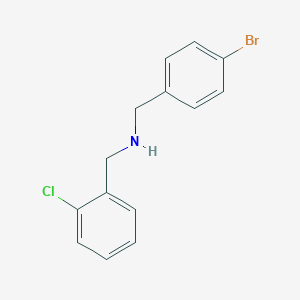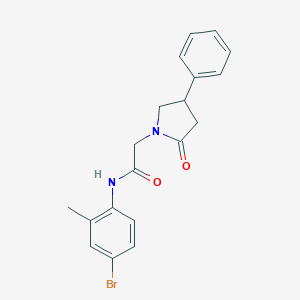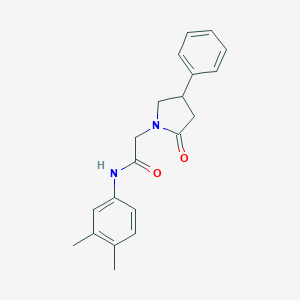
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide), also known as BDCMT, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and materials science. BDCMT is a member of the group of molecules known as carbamothioyls, which are characterized by the presence of a carbonyl and a thiol group in the same molecule. BDCMT has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is not fully understood, but it is thought to involve the interaction of the carbamothioyl group with biological systems. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to bind to proteins and other biomolecules, altering their function and leading to a variety of biological effects. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) inhibits the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not fully understood. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have low toxicity in vitro, indicating that it may be a safe candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is also stable under a variety of conditions, making it a versatile compound for use in a variety of experiments. One limitation of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in complex biological systems.
Future Directions
There are many potential future directions for research on N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide). In medicine, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as an antibiotic or anticancer agent. In agriculture, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a pesticide. In materials science, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a polymer additive. Additionally, further studies could investigate the mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) and its effects on complex biological systems.
Synthesis Methods
The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) involves the reaction of 1,4-phenylenediamine with 2,2-dimethylpropanoyl chloride and thiourea in the presence of a base. The reaction proceeds via a series of intermediate steps, ultimately resulting in the formation of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a white crystalline solid. The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential applications in a variety of scientific fields. In medicine, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a pesticide, as it has been shown to be effective against a variety of pests. In materials science, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
properties
Molecular Formula |
C18H26N4O2S2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H26N4O2S2/c1-17(2,3)13(23)21-15(25)19-11-7-9-12(10-8-11)20-16(26)22-14(24)18(4,5)6/h7-10H,1-6H3,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI Key |
IAEMROZUJKDTAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)


![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)